N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
Cyanation of C-H Bonds : Employing related sulfonamide compounds in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds allows for the synthesis of various benzonitrile derivatives in good to excellent yields. This methodology contributes to the formal synthesis of isoquinoline alkaloids, such as menisporphine (Manthena et al., 2013).
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity, with several compounds showing potency and efficacy superior to that of the reference drug Doxorubicin (Alqasoumi et al., 2010).
Antimicrobial Activity : The synthesis of novel sulfonamide derivatives, including a focus on 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its metal complexes, showed significant antimicrobial activity against various strains of bacteria and fungi (Vanparia et al., 2010).
Pro-Apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been synthesized and shown to activate p38/ERK phosphorylation in cancer cells, leading to pro-apoptotic effects. This highlights their potential use in cancer therapy (Cumaoğlu et al., 2015).
Material Science and Other Applications
Antioxidant Additives for Lubricating Oils : Certain quinazolinone derivatives have been evaluated as antioxidant additives for lubricating oils, with some compounds showing high antioxidant activity. This research suggests their potential use in improving the performance and longevity of lubricating oils (Habib et al., 2014).
Amination of Methylarenes : A biocompatible iron-catalyzed amination of methylarenes using N-fluorobenzenesulfonimide has been developed. This method provides a direct way to convert methylarenes to benzylic amines, important structural units in drug development (Bao et al., 2019).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-11-21(12-8-17)29(27,28)24-20-10-13-22-19(15-20)9-14-23(26)25(22)16-18-5-3-2-4-6-18/h2-8,10-13,15,24H,9,14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQZINMESDQTCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.